Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride
Overview
Description
Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique structure, which includes a brominated thiophene ring and an amino group, making it a valuable compound in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride typically involves the bromination of thiophene followed by the introduction of an amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and an appropriate solvent such as acetic acid or dichloromethane. The amino group is then introduced through a nucleophilic substitution reaction using ammonia or an amine derivative .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; solvents like acetic acid or dichloromethane.
Reduction: LiAlH4, NaBH4; solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles or electrophiles; solvents like ethanol or water
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism by which Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and amino group allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-amino-1-(5-chloro-2-thienyl)-, hydrochloride
- Ethanone, 2-amino-1-(5-fluoro-2-thienyl)-, hydrochloride
- Ethanone, 2-amino-1-(5-iodo-2-thienyl)-, hydrochloride
Uniqueness
Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and allows for specific interactions with biological targets that are not possible with other halogenated derivatives .
Properties
IUPAC Name |
2-amino-1-(5-bromothiophen-2-yl)ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS.ClH/c7-6-2-1-5(10-6)4(9)3-8;/h1-2H,3,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBNJYMKVFADRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70751799 | |
Record name | 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70751799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89102-67-0 | |
Record name | 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70751799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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